N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}azepane-1-sulfonamide
Description
The compound N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}azepane-1-sulfonamide features a piperidine core substituted at the 1-position with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group and at the 4-position with an azepane-1-sulfonamide moiety. These analogs share key structural motifs, such as trifluoromethyl-substituted heterocycles, sulfonamide/amide linkages, and piperidine-based scaffolds, which are critical for pharmacological activity, particularly in kinase inhibition (e.g., JAK inhibitors) .
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]azepane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26F3N5O2S/c1-13-21-15(17(18,19)20)12-16(22-13)24-10-6-14(7-11-24)23-28(26,27)25-8-4-2-3-5-9-25/h12,14,23H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLCNPYDZGYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)N3CCCCCC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}azepane-1-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Overview
The compound consists of several key structural components:
- Pyrimidine Ring : Substituted with a trifluoromethyl group, enhancing lipophilicity and metabolic stability.
- Piperidine Ring : Connected to the pyrimidine, contributing to the compound's pharmacological profile.
- Azepane and Sulfonamide Groups : These functional groups are crucial for solubility and interaction with biological targets.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit diverse pharmacological activities, such as:
- Antidepressant Activity : The compound has shown potential as a 5-HT receptor ligand, influencing serotonin pathways associated with mood regulation .
- Enzyme Inhibition : It may act as an inhibitor for phosphodiesterase enzymes (PDE4B and PDE10A), which are involved in various cellular signaling processes .
- Receptor Binding : The compound’s affinity for serotonin receptors suggests a role in modulating neurotransmitter systems, potentially leading to therapeutic applications in psychiatric disorders .
The mechanisms through which this compound exerts its effects include:
- Serotonergic Modulation : By interacting with 5-HT receptors, it may enhance serotonergic transmission, which is beneficial in treating depression and anxiety.
- Inhibition of Phosphodiesterases : This action leads to increased levels of cyclic AMP (cAMP) within cells, promoting various signaling pathways that can affect mood and cognitive functions .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antidepressant Potential
A study evaluated the antidepressant-like effects of related compounds in animal models. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-related behaviors .
Study 2: Enzyme Inhibition
Research focusing on phosphodiesterase inhibitors demonstrated that compounds similar to N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}azepane exhibited potent inhibitory activity against PDE4B and PDE10A. This inhibition correlated with improved cognitive function in preclinical models .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antidepressant | 5-HT receptor agonism |
| Compound B | PDE Inhibition | Increased cAMP levels |
| N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}azepane | Mixed receptor activity | Serotonergic modulation |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s closest analogs from the evidence include:
- Piperidine-linked sulfonamides :
- 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)aniline (13b) (): This compound shares a sulfonyl group attached to the piperidine ring but differs in substituents (fluorophenyl vs. azepane-sulfonamide). Its molecular weight is 351.11 g/mol, with a moderate yield of 60.2% .
- 1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) (): Incorporates a urea linker and a sulfonyl-piperidine group, yielding 55.2% with a molecular weight of 418.4 g/mol .
- Piperidine-linked trifluoromethyl heterocycles :
- N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7a) (): Features a trifluoromethylbenzamide group and a ureido-benzyl substituent. It has a molecular weight of 449.21 g/mol and a yield of 55.2% .
- N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) (): Replaces the urea with a thiourea group, yielding 64.2% and a molecular weight of 465.22 g/mol .
Molecular Weight and Functional Group Impact
The presence of trifluoromethyl groups increases molecular weight and lipophilicity, which may enhance membrane permeability and target binding. Sulfonamide groups, as in the target compound, contribute to hydrogen-bonding interactions with biological targets, a feature shared with 13b and 14d .
Data Tables
Table 1: Key Structural Analogs and Their Properties
*Estimated based on structural similarity to .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
